REACTION_CXSMILES
|
[CH2:1]([O:4][CH2:5][CH2:6][CH2:7][CH2:8]Cl)[CH:2]=[CH2:3].[OH:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([OH:17])=[O:16])=[CH:13][CH:12]=1.C(=O)([O-])[O-].[K+].[K+].CN(C)C=O>O>[CH2:1]([O:4][CH2:5][CH2:6][CH2:7][CH2:8][O:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([OH:17])=[O:16])=[CH:13][CH:12]=1)[CH:2]=[CH2:3] |f:2.3.4|
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OCCCCCl
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 90° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
was then extracted with toluene
|
Type
|
WASH
|
Details
|
The toluene layer was well washed with water
|
Type
|
DISTILLATION
|
Details
|
toluene was distilled off
|
Type
|
ADDITION
|
Details
|
20 g of sodium hydroxide, 50 mL of water and 200 mL of ethanol were added to the resulting residue
|
Type
|
TEMPERATURE
|
Details
|
by refluxing for 2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
Ethanol was distilled off
|
Type
|
ADDITION
|
Details
|
hydrochloric acid was added
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
A residue obtained
|
Type
|
DISTILLATION
|
Details
|
by distilling the solvent
|
Type
|
CUSTOM
|
Details
|
was recrystallized from a mixed solvent of ethanol and water
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OCCCCOC1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29 g | |
YIELD: CALCULATEDPERCENTYIELD | 123% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |